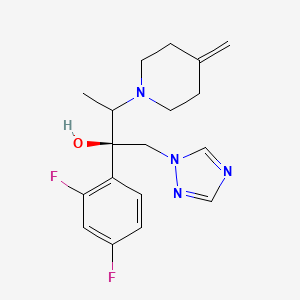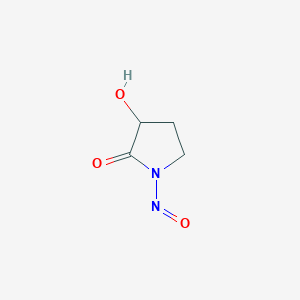
N-Nitroso-3-hydroxy Pyrrolidone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitroso-3-hydroxy Pyrrolidone: is a compound belonging to the class of nitrosamines, which are known for their potential carcinogenic properties. It is a derivative of pyrrolidone, a five-membered lactam ring, with a nitroso group attached to the nitrogen atom and a hydroxyl group attached to the third carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Nitroso-3-hydroxy Pyrrolidone can be synthesized through the reaction of nitrites with secondary amines under specific conditions. The general synthetic route involves the nitrosation of 3-hydroxy pyrrolidone using nitrous acid or other nitrosating agents. The reaction typically occurs in an acidic medium to facilitate the formation of the nitroso group .
Industrial Production Methods: Industrial production of this compound involves large-scale nitrosation processes. These processes are carefully controlled to ensure the purity and yield of the compound. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve high-quality products .
Analyse Chemischer Reaktionen
Types of Reactions: N-Nitroso-3-hydroxy Pyrrolidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions
Major Products Formed:
Oxidation: Formation of N-nitroso-3-oxo pyrrolidone.
Reduction: Formation of 3-hydroxy pyrrolidone.
Substitution: Formation of various substituted pyrrolidone derivatives
Wissenschaftliche Forschungsanwendungen
N-Nitroso-3-hydroxy Pyrrolidone has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its potential mutagenic and carcinogenic effects.
Medicine: Investigated for its role in drug development and as a potential impurity in pharmaceuticals.
Industry: Utilized in the synthesis of other chemical compounds and as an intermediate in various industrial processes .
Wirkmechanismus
The mechanism of action of N-Nitroso-3-hydroxy Pyrrolidone involves its bioactivation through metabolic pathways. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, such as DNA, leading to mutagenic and carcinogenic effects. The primary molecular targets include DNA bases, resulting in the formation of DNA adducts and subsequent mutations .
Vergleich Mit ähnlichen Verbindungen
N-Nitrosodimethylamine (NDMA): A well-known nitrosamine with potent carcinogenic properties.
N-Nitrosopiperidine (NPIP): Another nitrosamine with similar mutagenic effects.
N-Nitrosodiethylamine (NDEA): Known for its hepatotoxic and carcinogenic effects
Uniqueness: N-Nitroso-3-hydroxy Pyrrolidone is unique due to its specific structural features, such as the presence of both a nitroso group and a hydroxyl group on the pyrrolidone ring.
Eigenschaften
Molekularformel |
C4H6N2O3 |
|---|---|
Molekulargewicht |
130.10 g/mol |
IUPAC-Name |
3-hydroxy-1-nitrosopyrrolidin-2-one |
InChI |
InChI=1S/C4H6N2O3/c7-3-1-2-6(5-9)4(3)8/h3,7H,1-2H2 |
InChI-Schlüssel |
SXGDFUIWJMOBKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)C1O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R,3aS,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B13844459.png)
![4,5-dibromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B13844465.png)
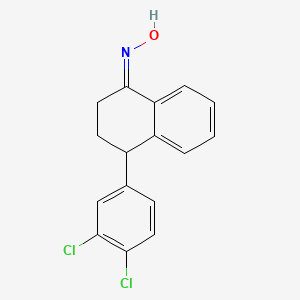
![3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B13844481.png)
![8-Hydroxy-8-azaspiro[4.5]decan-7-one](/img/structure/B13844488.png)
![2-[(2-Bromophenyl)methylene]hydrazinecarbothioamide](/img/structure/B13844503.png)
![[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13844509.png)

![ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13844518.png)
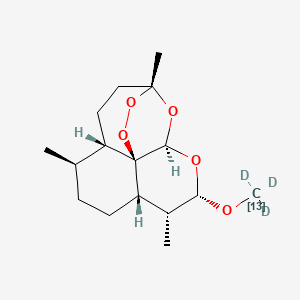
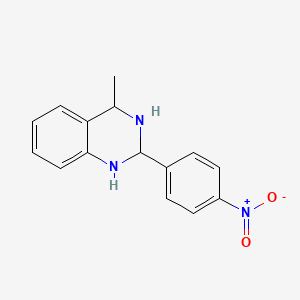
![2-[2-[2-Chloro-3-[2-[3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indole;bromide](/img/structure/B13844527.png)
